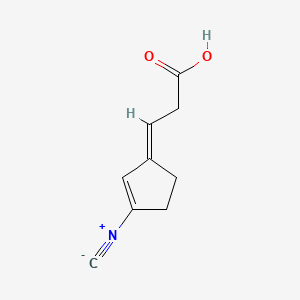
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:
All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.
9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
51077-51-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate |
InChI |
InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15- |
InChI Key |
OAURFXFNOLEVQH-IAEFYPGOSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
Synonyms |
13-cis-7,8-dihydroretinoic acid methyl ester methyl 7,8-dihydroretinoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





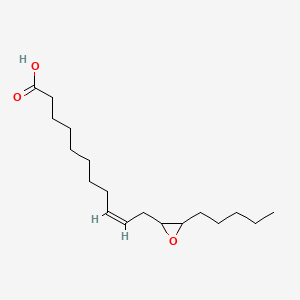
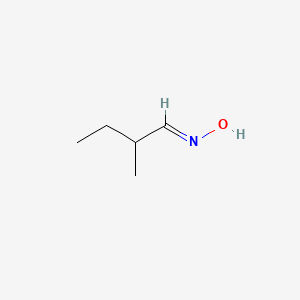
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B1238884.png)
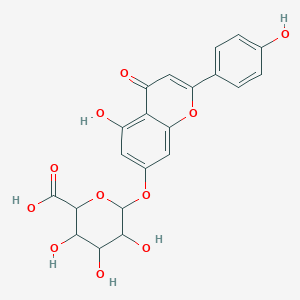
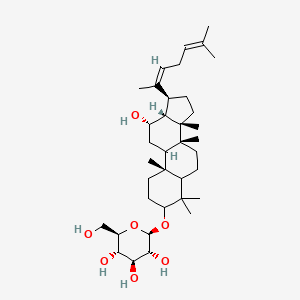
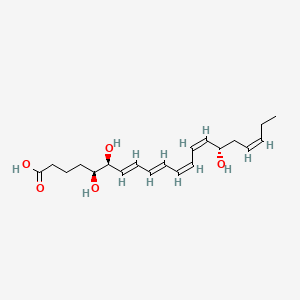
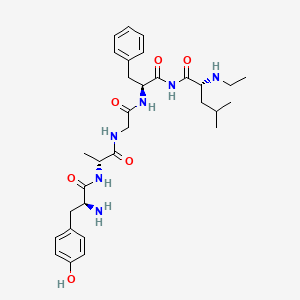
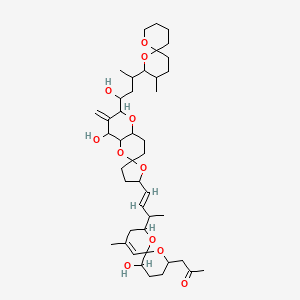
![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
